molecular formula C7H14O8S B6308352 Methylsulfoquinovoside (mixture of alpha and beta isomer) CAS No. 92225-54-2

Methylsulfoquinovoside (mixture of alpha and beta isomer)

Cat. No. B6308352
CAS RN: 92225-54-2
M. Wt: 258.25 g/mol
InChI Key: UZKGZRGNYURGOF-ZFYZTMLRSA-N
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Description

Methylsulfoquinovoside (MSQ) is an important and widely studied natural product that has been used in various scientific research applications. It is a mixture of two isomers, the alpha and beta isomers. MSQ has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential therapeutic and medical applications.

Scientific Research Applications

Methylsulfoquinovoside (mixture of alpha and beta isomer) has been used in numerous scientific research applications, including the study of metabolic pathways, enzyme inhibition, and drug design. It has also been used in studies of cell signaling, cell differentiation, and gene expression. Additionally, Methylsulfoquinovoside (mixture of alpha and beta isomer) has been studied for its potential therapeutic and medical applications, including the treatment of cancer, diabetes, and other diseases.

Mechanism of Action

The mechanism of action of Methylsulfoquinovoside (mixture of alpha and beta isomer) is not fully understood, but it is believed to involve interactions with proteins and enzymes. It has been found to bind to certain proteins and enzymes, resulting in changes in their activity and/or expression. Additionally, Methylsulfoquinovoside (mixture of alpha and beta isomer) has been found to interact with certain cell receptors, resulting in changes in their activity and/or expression.
Biochemical and Physiological Effects
Methylsulfoquinovoside (mixture of alpha and beta isomer) has been found to possess a wide range of biochemical and physiological effects. It has been found to alter the activity of certain enzymes, resulting in changes in metabolic pathways. Additionally, Methylsulfoquinovoside (mixture of alpha and beta isomer) has been found to alter the expression of certain genes, resulting in changes in cell differentiation and gene expression. Furthermore, Methylsulfoquinovoside (mixture of alpha and beta isomer) has been found to affect cell signaling, resulting in changes in cell behavior and function.

Advantages and Limitations for Lab Experiments

The use of Methylsulfoquinovoside (mixture of alpha and beta isomer) in laboratory experiments has several advantages. It is a natural product that is widely available, and it is relatively inexpensive. Additionally, it is easy to synthesize and has a wide range of biochemical and physiological effects. However, there are some limitations to the use of Methylsulfoquinovoside (mixture of alpha and beta isomer) in laboratory experiments. It is a complex molecule that can be difficult to work with, and its effects can vary depending on the concentration and type of Methylsulfoquinovoside (mixture of alpha and beta isomer) used. Additionally, its effects can be difficult to control and predict.

Future Directions

The potential future directions for Methylsulfoquinovoside (mixture of alpha and beta isomer) research include further exploration of its biochemical and physiological effects, its potential therapeutic and medical applications, and its potential interactions with other molecules. Additionally, further research into the synthesis of Methylsulfoquinovoside (mixture of alpha and beta isomer) and its derivatives could lead to the development of new and improved synthesis methods. Additionally, further research into the mechanism of action of Methylsulfoquinovoside (mixture of alpha and beta isomer) could lead to a better understanding of its effects and its potential therapeutic and medical applications. Finally, further research into the potential interactions of Methylsulfoquinovoside (mixture of alpha and beta isomer) with other molecules could lead to the development of new and improved therapeutic and medical applications.

Synthesis Methods

The synthesis of Methylsulfoquinovoside (mixture of alpha and beta isomer) is typically carried out via a two-step process. The first step involves the hydrolysis of methylsulfonylchloride with an alkaline agent such as sodium hydroxide, resulting in the formation of the alpha-Methylsulfoquinovoside (mixture of alpha and beta isomer) isomer. The second step involves the condensation of the alpha-Methylsulfoquinovoside (mixture of alpha and beta isomer) isomer with a secondary alcohol in the presence of a base such as sodium hydroxide, resulting in the formation of the beta-Methylsulfoquinovoside (mixture of alpha and beta isomer) isomer.

properties

IUPAC Name

[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8S/c1-14-7-6(10)5(9)4(8)3(15-7)2-16(11,12)13/h3-10H,2H2,1H3,(H,11,12,13)/t3-,4-,5+,6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKGZRGNYURGOF-ZFYZTMLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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